molecular formula C33H46F3N3O2S B602302 Fluphenazine undecanoate CAS No. 13220-06-9

Fluphenazine undecanoate

Cat. No. B602302
CAS RN: 13220-06-9
M. Wt: 605.81
InChI Key:
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Description

Fluphenazine undecanoate is a phenothiazine antipsychotic medicine used to treat psychotic disorders such as schizophrenia . It is a highly potent behavior modifier with a markedly extended duration of effect . It is administered through an intramuscular injection or subcutaneous injection .


Molecular Structure Analysis

The molecular formula of Fluphenazine undecanoate is C33H46F3N3O2S . Its molecular weight is 605.326294 Da . The structure contains 88 bonds in total, including 44 non-H bonds, 13 multiple bonds, 16 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

Fluphenazine undecanoate is a clear, pale yellow solution for intramuscular or subcutaneous use providing 25 mg fluphenazine decanoate per mL in a sesame oil vehicle with 12 mg benzyl alcohol as a preservative . The half-life of Fluphenazine undecanoate is approximately 14 days .

Scientific Research Applications

  • Antimutagenic Activity : Fluphenazine has been studied for its antimutagenic properties. It has been shown to reduce the genotoxicity of various mutagens, such as daunorubicin, methyl methanesulfonate, and benzo[a]pyrene, in the Ames test and in human lymphocyte cultures. This suggests potential for fluphenazine in preventing genotoxicity induced by these agents (Gąsiorowski et al., 2001).

  • Neuropathic Pain Management : In animal models of neuropathic pain, fluphenazine has demonstrated effectiveness in attenuating mechanical allodynia. Its antiallodynic properties are thought to be due to its ability to block voltage-gated sodium channels, which also provides a basis for its potential analgesic effects (Dong et al., 2007).

  • Sodium Channel Blockade : Fluphenazine is capable of blocking neuronal voltage-gated sodium channels. This property could contribute to its overall clinical profile as a neuroleptic agent. The drug stabilizes the inactivated channel state, which is an unusual pharmacokinetic feature (Zhou et al., 2006).

  • Cancer Research : Fluphenazine has shown potential in cancer treatment. It possesses anticancer activity towards different types of human cancer, mediated through effects on the cell cycle, proliferation, or apoptosis. This includes the inhibition of cell migration and invasiveness, DNA fragmentation, and stimulation of apoptosis in various cancer cell lines (Otręba & Kośmider, 2020); (Duarte & Vale, 2022).

  • Antiviral Activity : Research has highlighted the potential antiviral activity of fluphenazine towards various RNA-viruses. These drugs, including fluphenazine, have been shown to inhibit processes like clathrin-dependent endocytosis and viral replication, suggesting therapeutic potential for certain viruses (Otręba et al., 2020).

  • Interaction with Lipid Bilayers : Studies have examined the interaction of fluphenazine with lipid membranes, which can impact its biological activities. Using FTIR-ATR spectroscopy, interactions between fluphenazine and model lipid bilayers composed of DPPC were observed, offering insights into its mechanism of action at the molecular level (Petrus et al., 2015).

Safety And Hazards

Fluphenazine undecanoate can cause adverse reactions in some people. Common side effects may include drowsiness, headache, blurred vision, problems with balance or muscle movement, nausea, loss of appetite, constipation, swelling, weight changes, stuffy nose, dry mouth, or drooling . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible . It is not approved for use in older adults with dementia-related psychosis .

properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46F3N3O2S/c1-2-3-4-5-6-7-8-9-15-32(40)41-25-24-38-22-20-37(21-23-38)18-12-19-39-28-13-10-11-14-30(28)42-31-17-16-27(26-29(31)39)33(34,35)36/h10-11,13-14,16-17,26H,2-9,12,15,18-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVIPAXMPWRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157430
Record name Fluphenazine undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluphenazine undecanoate

CAS RN

13220-06-9
Record name Fluphenazine undecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPHENAZINE UNDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993AHX77Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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